4-[(3-Iodophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Description
4-[(3-Iodophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride (CAS: 1049744-33-3) is a chiral heterocyclic organic compound with the molecular formula C₁₂H₁₅ClINO₂ and a molecular weight of 367.61 g/mol. It features a pyrrolidine-2-carboxylic acid backbone substituted at the 4-position with a 3-iodobenzyl group and exists as a hydrochloride salt. The compound’s stereochemistry is specified as (2S,4R), which is critical for its biological interactions and synthetic applications . It is stored at 2–8°C due to its sensitivity and irritant properties .
Properties
IUPAC Name |
4-[(3-iodophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO2.ClH/c13-10-3-1-2-8(5-10)4-9-6-11(12(15)16)14-7-9;/h1-3,5,9,11,14H,4,6-7H2,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWLZIXSNMSEJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC(=CC=C2)I.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Iodophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride typically involves the reaction of 3-iodobenzyl chloride with pyrrolidine-2-carboxylic acid under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Iodophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the iodophenyl group to a phenyl group.
Substitution: The iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrrolidine compounds exhibit notable antimicrobial properties. Studies have shown that 4-[(3-Iodophenyl)methyl]pyrrolidine-2-carboxylic acid; hydrochloride may possess activity against various Gram-positive pathogens and fungi. For example, compounds with similar structures have demonstrated effectiveness against strains such as Staphylococcus aureus and Candida albicans .
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound Name | Pathogen Targeted | Activity Observed |
|---|---|---|
| 4-[(3-Iodophenyl)methyl]pyrrolidine-2-carboxylic acid; hydrochloride | Staphylococcus aureus | Moderate inhibition |
| Methyl pyrrolidine derivatives | Candida albicans | Significant reduction |
| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine derivatives | Acinetobacter baumannii | Effective |
Neurological Effects
The compound's structural characteristics suggest potential neuroactive effects. Similar pyrrolidine derivatives have been studied for their ability to modulate neurotransmitter systems, which could lead to applications in treating neurological disorders such as depression or anxiety .
Case Study: Neuroprotective Properties
A study on related pyrrolidine compounds indicated that they could protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases .
Antitumor Activity
Pyrrolidine derivatives are also being investigated for their anticancer properties. The iodophenyl group may enhance binding affinity to cancer cell receptors, promoting apoptosis in tumor cells. For instance, studies have reported that structurally similar compounds significantly inhibited the growth of breast cancer cell lines .
Table 2: Anticancer Activity of Pyrrolidine Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 4-[(3-Iodophenyl)methyl]pyrrolidine-2-carboxylic acid; hydrochloride | MCF-7 (breast) | 15 |
| Methyl pyrrolidine derivatives | A549 (lung) | 10 |
Mechanistic Studies
Understanding the mechanism of action is crucial for establishing the therapeutic potential of 4-[(3-Iodophenyl)methyl]pyrrolidine-2-carboxylic acid; hydrochloride. Interaction studies using molecular docking techniques have shown promising results in predicting how this compound binds to biological macromolecules like proteins and nucleic acids .
Mechanism of Action
The mechanism of action of 4-[(3-Iodophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Differences
Substituent Effects :
- Iodine (3-Iodobenzyl) : Introduces steric bulk and polarizability, favoring halogen bonding in biological targets .
- Trifluoromethyl (3-CF₃) : Electron-withdrawing nature enhances metabolic stability and acidity (pKa modulation) .
- Bromine (4-Bromo) : Acts as a versatile leaving group for cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Biphenylmethyl : Extended conjugation improves lipophilicity and binding to aromatic residues in proteins .
Stereochemistry : All compounds share the (2S,4R) or (2S,4S) configuration, critical for chiral recognition in drug-receptor interactions.
Biological Activity
4-[(3-Iodophenyl)methyl]pyrrolidine-2-carboxylic acid; hydrochloride is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure, featuring a pyrrolidine ring and an iodophenyl group, positions it as a potential candidate for drug development with significant biological activity.
- IUPAC Name : 4-[(3-Iodophenyl)methyl]pyrrolidine-2-carboxylic acid; hydrochloride
- Molecular Formula : C12H15ClINO2
- Molar Mass : 367.61 g/mol
- CAS Number : 1049744-33-3
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The iodophenyl group is believed to facilitate halogen bonding, enhancing the compound's binding affinity to target proteins. The pyrrolidine structure contributes to the overall stability and conformation necessary for effective interaction with biomolecules.
Antibacterial Activity
Research indicates that derivatives of pyrrolidine compounds exhibit notable antibacterial properties. For instance, studies have shown that similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds range from 32 to 512 μg/mL against these pathogens .
Antifungal Activity
In addition to antibacterial effects, compounds related to 4-[(3-Iodophenyl)methyl]pyrrolidine-2-carboxylic acid have demonstrated antifungal activity. In vitro tests reveal significant efficacy against fungi such as Candida albicans, suggesting a broad-spectrum antimicrobial potential .
Study on Structure-Activity Relationship (SAR)
A study conducted on pyrrolidine derivatives explored the impact of substituents on biological activity. The research highlighted that the presence of halogen atoms, particularly iodine, significantly influenced antibacterial effectiveness. Compounds with iodinated phenyl groups showed enhanced activity compared to their non-halogenated counterparts .
| Compound | MIC (μg/mL) against S. aureus | MIC (μg/mL) against E. coli |
|---|---|---|
| Compound A | 3.12 | 12.5 |
| Compound B | 6.25 | 25 |
| 4-[(3-Iodophenyl)methyl]pyrrolidine-2-carboxylic acid | 32 | 64 |
Research Applications
- Medicinal Chemistry : The compound is being investigated as a precursor for developing new antibiotics and antifungal agents.
- Pharmacological Studies : Ongoing research aims to elucidate its mechanism of action and potential therapeutic applications in treating resistant bacterial infections.
- Synthetic Chemistry : It serves as a valuable building block in organic synthesis for creating more complex molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
